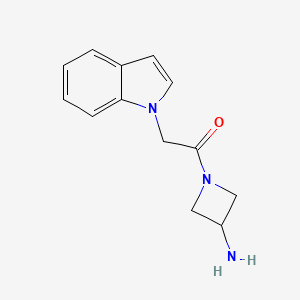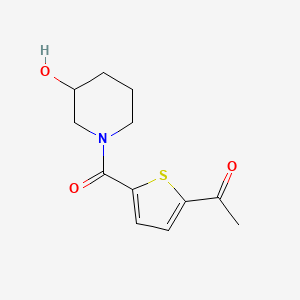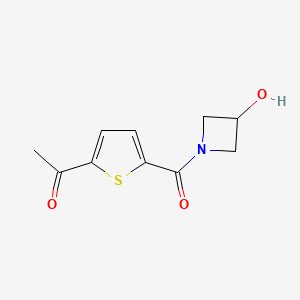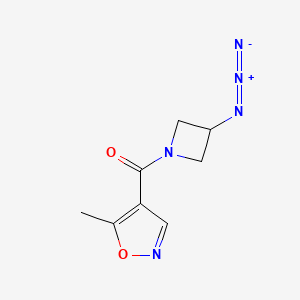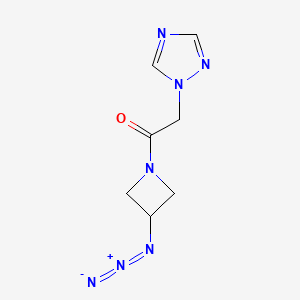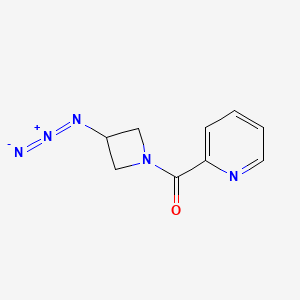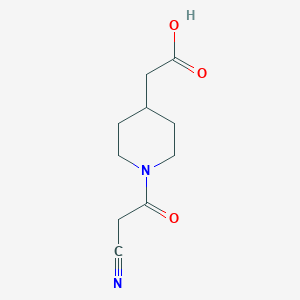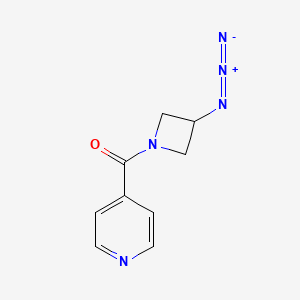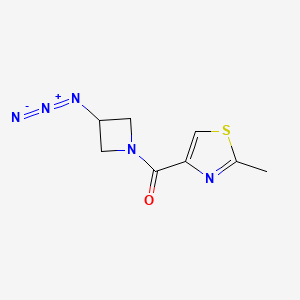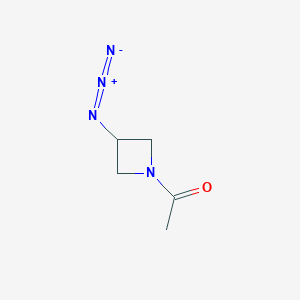
1-(3-Azidoazetidin-1-yl)ethan-1-one
Übersicht
Beschreibung
1-(3-Azidoazetidin-1-yl)ethan-1-one is a chemical compound used in scientific research. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of a similar compound, 1-(3-Aminoazetidin-1-yl)ethan-1-one hydrochloride, is given by the linear formula: C5H11O1N2Cl1 . The InChI key for this compound is XQJHPSIERFKZFW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 1-(azetidin-1-yl)ethan-1-one, are provided. It has a molecular weight of 99.13 and is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthetic Routes and Click Chemistry
Compounds with azido groups, such as 1-(3-Azidoazetidin-1-yl)ethan-1-one, play a crucial role in synthetic chemistry, particularly in click chemistry reactions. A notable application is the synthesis of 1,4-disubstituted 1,2,3-triazoles via the Huisgen 1,3-dipolar cycloaddition, catalyzed by copper(I) (CuAAC). This reaction is a cornerstone of click chemistry, celebrated for its simplicity, high yield, and selectivity. The resulting 1,2,3-triazoles find extensive applications in drug discovery, material science, and bioconjugation due to their stability and biological activity (Kaushik et al., 2019).
Antimicrobial Agents
Oxazolidinones, derived from similar synthetic pathways that might involve azetidine and azido precursors, represent a novel class of synthetic antimicrobial agents. These compounds exhibit unique mechanisms of protein synthesis inhibition, displaying bacteriostatic activity against key human pathogens. Linezolid, a prominent oxazolidinone, showcases the potential of these compounds in treating infections caused by resistant gram-positive bacteria, underscoring the therapeutic relevance of structurally related compounds (Diekema & Jones, 2000).
Antioxidant Activity
The study of antioxidants, which includes the evaluation of compounds that can scavenge free radicals, is a vital area of research impacting food engineering, medicine, and pharmacy. Methods such as the ABTS and DPPH assays measure the antioxidant capacity of compounds, potentially including azetidine and azido derivatives. These assays, based on the transfer of hydrogen atoms or electrons, highlight the broad applicability of compounds with electron-donating groups in assessing oxidative stress and developing antioxidant therapies (Munteanu & Apetrei, 2021).
Corrosion Inhibition
1,2,3-Triazole derivatives, which can be synthesized from azido precursors, serve as effective corrosion inhibitors for metals and alloys in aggressive media. Their application in protecting steel, copper, iron, and aluminum highlights the potential of 1-(3-Azidoazetidin-1-yl)ethan-1-one derivatives in materials science, particularly in enhancing the durability and lifespan of metal components in various industrial applications (Hrimla et al., 2021).
Safety and Hazards
The safety information for a similar compound, 1-(azetidin-1-yl)ethan-1-one, includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first-aid measures, and disposal .
Eigenschaften
IUPAC Name |
1-(3-azidoazetidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-4(10)9-2-5(3-9)7-8-6/h5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDCWPIXNSSIBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Azidoazetidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



